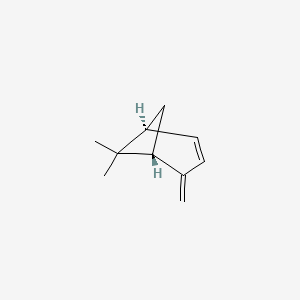
(-)-Verbenene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Verbenene: is a naturally occurring monoterpene hydrocarbon found in various essential oils, particularly in the oils of pine and other coniferous trees It is known for its distinctive aroma, which is often described as fresh, woody, and slightly citrusy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: (-)-Verbenene can be isolated from essential oils through distillation and subsequent purification processes.
Chemical Synthesis: The synthesis of this compound typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources due to the complexity of its chemical synthesis. The essential oils are extracted from plant materials using steam distillation, followed by fractional distillation to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Verbenene can undergo oxidation reactions to form verbenone and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield verbenol, a valuable intermediate in organic synthesis. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Verbenone, verbenol.
Reduction: Verbenol.
Substitution: Halogenated verbenenes, nitroverbenenes.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (-)-Verbenene serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Anti-inflammatory Properties: this compound has been studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Industry:
Perfumery and Flavoring: Due to its pleasant aroma, this compound is used in the formulation of perfumes and flavoring agents in the food industry.
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action of (-)-Verbenene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, while its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Verbenone: An oxidized derivative of (-)-Verbenene with similar aromatic properties but distinct biological activities.
Verbenol: A reduced form of this compound, often used as an intermediate in organic synthesis.
Limonene: Another monoterpene hydrocarbon with a citrus aroma, commonly found in citrus fruit peels.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its similar compounds. Its unique aroma and potential therapeutic applications further distinguish it from other monoterpenes.
Propriétés
Formule moléculaire |
C10H14 |
|---|---|
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |
Clé InChI |
YOQFOABVDRBYCG-RKDXNWHRSA-N |
SMILES isomérique |
CC1([C@H]2C[C@@H]1C(=C)C=C2)C |
SMILES canonique |
CC1(C2CC1C(=C)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
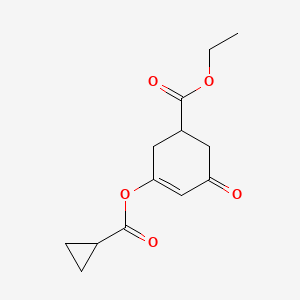
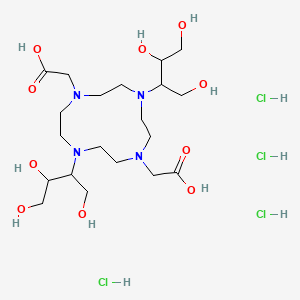
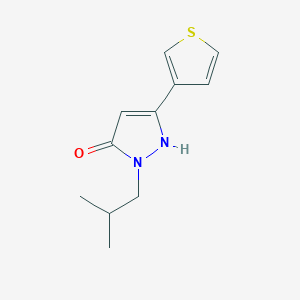

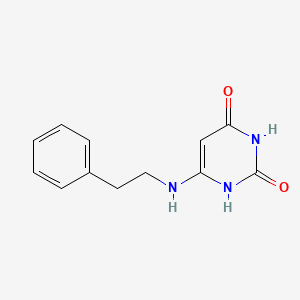
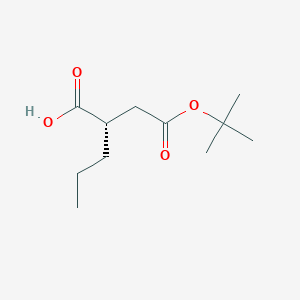
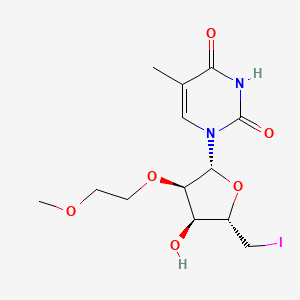
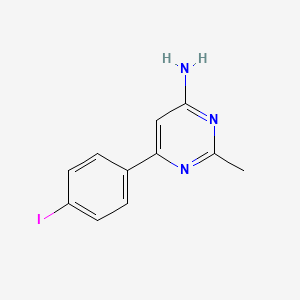

![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
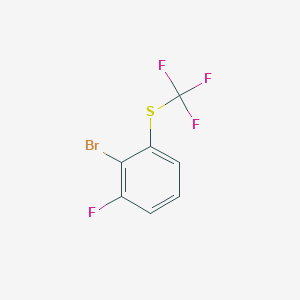
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
